molecular formula C15H12O2 B8672929 3'-Hydroxychalcone

3'-Hydroxychalcone

Cat. No. B8672929
M. Wt: 224.25 g/mol
InChI Key: PACTXFWSVIDIEX-UHFFFAOYSA-N
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Patent
US05883125

Procedure details

To a 250 ml round bottom flask equipped with a magnetic stirrer and reflux condensor, was charged 2.7 g (0.02 moles) of 3'-hydroxyacetophenone, 2.1 g (0.02 moles) of benzaldehyde, 2.0 g (0.011 moles) of barium hydroxide, monohydrate, and 20 ml of absolute ethanol. The reaction was refluxed for a total of 2.5 hours, after which it became thick and difficult to stir. Upon cooling, the resulting solid was dissolved in 100 mls of 1N aqueous hydrochloric acid, and another solid was observed to precipitate from solution. The solid was collected by vacuum filtration, and washed with 100 mls of water, then 100 mls of hexane and dried in vacuo at 40° C. for 24 hours. 4.2 g (93% yield) of 3'-hydroxychalcone was isolated as a tan solid. MP=143°-147° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O.[OH-].[Ba+2].[OH-].C(O)C>Cl>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8](=[O:10])[CH:9]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2 g
Type
reactant
Smiles
O.[OH-].[Ba+2].[OH-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
difficult to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml round bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for a total of 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
to precipitate from solution
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 100 mls of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 mls of hexane and dried in vacuo at 40° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(C=CC2=CC=CC=C2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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